![molecular formula C22H21ClN2O3S B2452539 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine CAS No. 606945-37-3](/img/structure/B2452539.png)

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

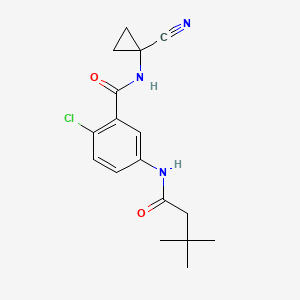

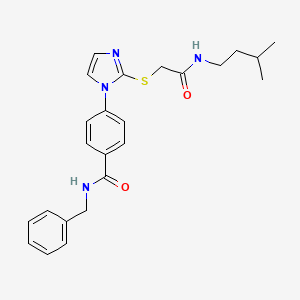

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine, also known as CSP, is a chemical compound that has been widely studied for its potential therapeutic applications. CSP belongs to a class of compounds known as sulfonamides, which have been used extensively in the treatment of bacterial infections. However, recent research has shown that CSP may have a range of other potential uses in the fields of neuroscience and pharmacology.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

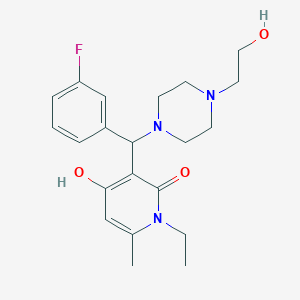

Cardiovascular Diseases: The compound has shown promise as a potential therapeutic agent for cardiovascular diseases. Researchers have designed derivatives with improved solubility and bioavailability, such as DG-051 (Kd = 26 nM), which is currently undergoing clinical evaluation for treating myocardial infarction and stroke .

Organic Synthesis and Chemical Reactions

Fries Rearrangement: Upon benzoylation of substituted phenols, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst, hydroxy benzophenones can be synthesized from this compound .

Environmental Toxicology

Herbicide Exposure in Aquatic Plants: Studies have explored the impact of herbicides on non-target aquatic plants. While information remains scarce, understanding the effects of compounds like 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine on aquatic ecosystems is crucial for maintaining ecological integrity .

Antibacterial Activity

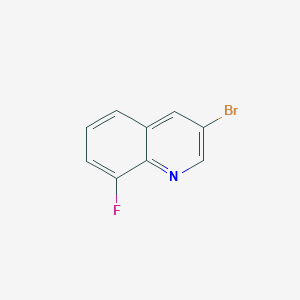

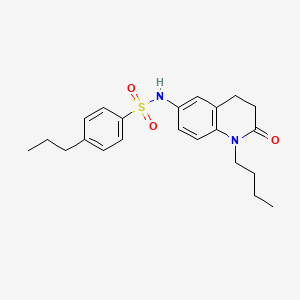

N-Benzenesulfonyl Derivatives: Researchers have designed N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) with antibacterial activity. Combining privileged structures, these derivatives hold potential for combating bacterial infections .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such asCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and repair.

Mode of Action

It’s known that benzenesulfonyl compounds can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Propriétés

IUPAC Name |

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c23-21-8-4-5-9-22(21)28-19-10-12-20(13-11-19)29(26,27)25-16-14-24(15-17-25)18-6-2-1-3-7-18/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXZRRNFKOZYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)

![[(3S,4R)-4-(1-Methylpyrazol-4-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methanol](/img/structure/B2452473.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)

![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)